molecular formula C7H10N2O3 B2402508 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one CAS No. 2089277-14-3

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one

Cat. No.: B2402508
CAS No.: 2089277-14-3
M. Wt: 170.168
InChI Key: VPDYPMDDRKYBEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one is unique due to its specific spirocyclic structure and the presence of both amino and oxo groups.

Biological Activity

Overview

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one, a spirocyclic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural uniqueness, which includes both amino and oxo functional groups, making it a candidate for various biological applications.

The synthesis of this compound typically involves the condensation of suitable amines with spirocyclic ketones or aldehydes under controlled conditions. Common solvents used in the reaction include ethanol or methanol, often requiring catalysts to enhance yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study focusing on sulfonamide derivatives related to spiro compounds demonstrated that modifications to similar structures could enhance antiproliferative effects against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) cells . The findings revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating a promising avenue for further research into this compound's potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets within cells. This compound may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity . For instance, studies have shown that certain spirocyclic compounds can influence apoptotic pathways and cell cycle regulation .

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialInhibits growth of various bacterial strains,
AnticancerInduces apoptosis and cell cycle arrest in cancer cells ,
Mechanism of ActionModulates enzyme/receptor activity; impacts signaling pathways,

Toxicological Assessments

Recent studies have also explored the toxicological profile of related compounds within the spirocyclic class. For example, research on a similar derivative indicated significant larval mortality in Galleria mellonella when treated with varying concentrations of the compound. Biochemical assays revealed alterations in protein content and enzyme activities post-treatment, suggesting potential environmental applications as insecticides .

Properties

IUPAC Name

4-amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c8-5-7(6(10)12-9-5)1-3-11-4-2-7/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDYPMDDRKYBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=NOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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